![molecular formula C32H19Li3N4O11S3 B14480224 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt CAS No. 65150-87-0](/img/structure/B14480224.png)
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple sulfonic acid groups and azo linkages, making it a valuable substance in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of azo linkages through diazotization and coupling reactions. The final step involves the lithiation of the compound to form the trilithium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and azo coupling reactions under controlled conditions. The process requires precise temperature and pH control to ensure the correct placement of functional groups and to achieve high yields. The final product is purified through crystallization or other separation techniques to obtain the desired trilithium salt form.
化学反応の分析
Types of Reactions
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt has numerous applications in scientific research:
Chemistry: Used as a chromophore in capillary electrophoresis and as a dopant in polymerization reactions.
Biology: Employed in staining techniques and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the azo linkages allow it to participate in electron transfer reactions. These properties make it effective in applications such as staining and as a chromophore in analytical techniques.
類似化合物との比較
Similar Compounds
- 1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate
- 1,5-Naphthalenedisulfonic acid tetrahydrate
Uniqueness
1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is unique due to its combination of multiple sulfonic acid groups and azo linkages, which provide distinct chemical and physical properties. Its trilithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
65150-87-0 |
|---|---|
分子式 |
C32H19Li3N4O11S3 |
分子量 |
752.6 g/mol |
IUPAC名 |
trilithium;8-hydroxy-7-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C32H22N4O11S3.3Li/c37-26-14-9-20-3-1-2-4-25(20)30(26)35-33-22-10-5-18(6-11-22)19-7-12-23(13-8-19)34-36-31-28(50(45,46)47)16-21-15-24(48(39,40)41)17-27(49(42,43)44)29(21)32(31)38;;;/h1-17,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChIキー |
VDCCPJUPMFXAKA-UHFFFAOYSA-K |
正規SMILES |
[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


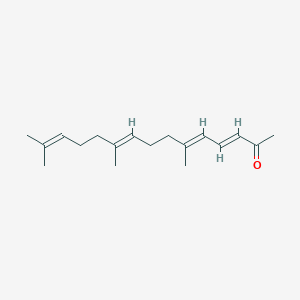
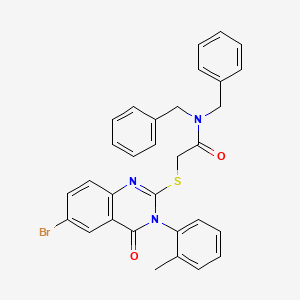

![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
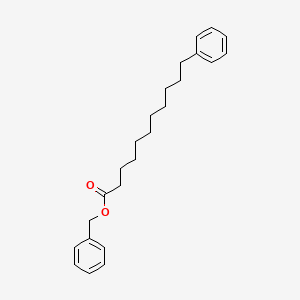

![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
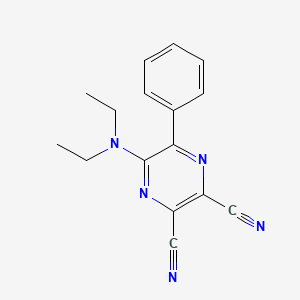

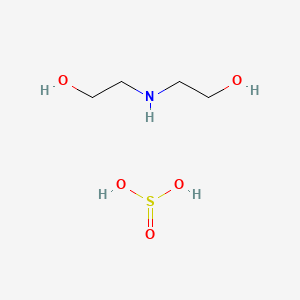
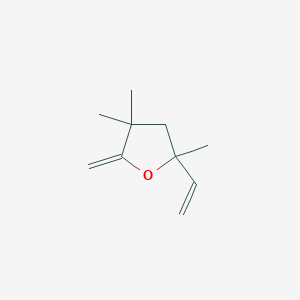


![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
